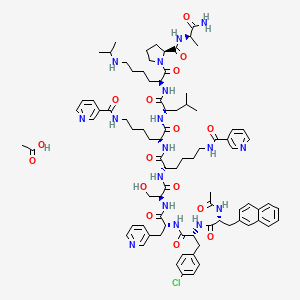

Antide Acetate

Description

Properties

IUPAC Name |

N-[(5R)-5-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-(pyridine-3-carbonylamino)hexanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-6-oxohexyl]pyridine-3-carboxamide;acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C82H108ClN17O14.C2H4O2/c1-50(2)41-65(76(108)95-64(26-11-12-37-88-51(3)4)82(114)100-40-18-27-70(100)81(113)91-52(5)71(84)103)96-75(107)63(25-10-14-39-90-73(105)60-23-17-36-87-48-60)93-74(106)62(24-9-13-38-89-72(104)59-22-16-35-86-47-59)94-80(112)69(49-101)99-79(111)68(45-56-19-15-34-85-46-56)98-78(110)67(43-54-29-32-61(83)33-30-54)97-77(109)66(92-53(6)102)44-55-28-31-57-20-7-8-21-58(57)42-55;1-2(3)4/h7-8,15-17,19-23,28-36,42,46-48,50-52,62-70,88,101H,9-14,18,24-27,37-41,43-45,49H2,1-6H3,(H2,84,103)(H,89,104)(H,90,105)(H,91,113)(H,92,102)(H,93,106)(H,94,112)(H,95,108)(H,96,107)(H,97,109)(H,98,110)(H,99,111);1H3,(H,3,4)/t52-,62+,63-,64+,65+,66-,67-,68-,69+,70+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHBDDEILKDGLGU-OHURHHEJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCCNC(=O)C2=CN=CC=C2)NC(=O)C(CCCCNC(=O)C3=CN=CC=C3)NC(=O)C(CO)NC(=O)C(CC4=CN=CC=C4)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCCNC(=O)C2=CN=CC=C2)NC(=O)[C@H](CCCCNC(=O)C3=CN=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@@H](CC4=CN=CC=C4)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CC7=CC=CC=C7C=C6)NC(=O)C.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C84H112ClN17O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1651.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112568-12-4 | |

| Record name | Antide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Antide Acetate on Gonadotropin-Releasing Hormone (GnRH) Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antide acetate is a potent and selective competitive antagonist of the gonadotropin-releasing hormone (GnRH) receptor. As a third-generation GnRH antagonist, it effectively inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary. This guide provides a comprehensive overview of this compound's mechanism of action, including its binding kinetics, impact on downstream signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Competitive Antagonism

This compound functions as a pure competitive antagonist at the pituitary GnRH receptor.[1] It binds with high affinity to the GnRH receptor, thereby preventing the endogenous GnRH from binding and initiating the signaling cascade that leads to gonadotropin secretion. Lineweaver-Burke analysis of Antide's inhibition of GnRH-stimulated LH secretion confirms its role as a direct competitor of GnRH at the receptor level.[1] Importantly, Antide exhibits no agonistic activity and its effects are reversible upon its removal.[1]

Quantitative Data: Binding Affinity and In Vitro Potency

| Parameter | Value | Cell Type/System | Reference |

| Binding Affinity (Ka) | 1010 M-1 range | Rat pituitary homogenates | [2][3] |

| In Vitro Potency (ED50) | 10-7 M (simultaneous incubation) | Dispersed rat anterior pituitary cells | [1] |

| In Vitro Potency (ED50) | 10-10 M (48-hour preincubation) | Dispersed rat anterior pituitary cells | [1] |

Note: The ED50 values represent the concentration of this compound required to achieve 50% of its maximal inhibitory effect on GnRH-stimulated gonadotropin secretion.

Impact on Downstream Signaling Pathways

The GnRH receptor is a G-protein coupled receptor (GPCR) primarily linked to the Gαq/11 signaling pathway. Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the synthesis and secretion of LH and FSH.

This compound, by competitively blocking the GnRH receptor, prevents the initiation of this signaling cascade. Consequently, it inhibits the production of second messengers IP3 and DAG, leading to a suppression of intracellular calcium mobilization and PKC activation.

Furthermore, GnRH receptor activation can also lead to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Studies have shown that this compound effectively inhibits this GnRH-induced cAMP accumulation.

Figure 1: GnRH Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the interaction of this compound with the GnRH receptor.

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity of this compound for the GnRH receptor by measuring its ability to compete with a radiolabeled ligand.

5.1.1 Materials

-

Receptor Source: Pituitary cell membrane homogenates or cells stably expressing the GnRH receptor.

-

Radioligand: A high-affinity radiolabeled GnRH agonist or antagonist (e.g., 125I-[D-Trp6]GnRH).

-

Competitor: this compound.

-

Assay Buffer: e.g., 25 mM Tris-HCl, pH 7.4, containing 1 mM MgCl2, 0.1% BSA, and a protease inhibitor cocktail.

-

Wash Buffer: Cold assay buffer.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter.

5.1.2 Method

-

Prepare serial dilutions of this compound in assay buffer.

-

In a multi-well plate, add a fixed concentration of the radioligand to each well.

-

Add the serially diluted this compound or vehicle control to the wells.

-

Add the receptor preparation to initiate the binding reaction.

-

Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a saturating concentration of a non-radiolabeled GnRH analog.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Figure 2: Experimental Workflow for a Competitive Radioligand Binding Assay.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of this compound to inhibit GnRH-stimulated production of inositol phosphates, a key second messenger in the Gαq/11 pathway.

5.2.1 Materials

-

Cells: Cells endogenously or recombinantly expressing the GnRH receptor.

-

Labeling Medium: Inositol-free medium containing [3H]-myo-inositol.

-

Stimulation Buffer: Buffer containing LiCl (to inhibit inositol monophosphatase).

-

Agonist: GnRH.

-

Antagonist: this compound.

-

Lysis Buffer: e.g., 0.1 M formic acid.

-

Ion-exchange Chromatography Columns.

-

Scintillation Counter.

5.2.2 Method

-

Culture cells in multi-well plates.

-

Label the cells by incubating with [3H]-myo-inositol in inositol-free medium for 24-48 hours to allow for incorporation into membrane phosphoinositides.

-

Wash the cells to remove unincorporated [3H]-myo-inositol.

-

Pre-incubate the cells with this compound or vehicle in stimulation buffer containing LiCl.

-

Stimulate the cells by adding GnRH at a concentration that elicits a submaximal response (e.g., EC80).

-

Incubate for a defined period to allow for IP accumulation.

-

Terminate the reaction and lyse the cells with lysis buffer.

-

Separate the total inositol phosphates from free inositol using anion-exchange chromatography.

-

Quantify the amount of [3H]-inositol phosphates by scintillation counting.

-

The inhibitory effect of this compound is determined by comparing the amount of IP accumulation in its presence to that with GnRH alone.

Cyclic AMP (cAMP) Assay

This assay determines the effect of this compound on GnRH-induced cAMP production.

5.3.1 Materials

-

Cells: Cells expressing the GnRH receptor.

-

Stimulation Buffer: Buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Agonist: GnRH.

-

Antagonist: this compound.

-

cAMP Assay Kit: Commercially available kits (e.g., HTRF, ELISA, or AlphaScreen).

5.3.2 Method

-

Seed cells in a multi-well plate and allow them to adhere.

-

Pre-incubate the cells with serial dilutions of this compound or vehicle in stimulation buffer.

-

Stimulate the cells with a fixed concentration of GnRH.

-

Incubate for a specified time at 37°C.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP levels using the detection reagents provided in the kit and a suitable plate reader.

-

Generate a dose-response curve for the inhibition of GnRH-stimulated cAMP production by this compound to determine its IC50.

Structure-Activity Relationship (SAR)

Antide is a synthetic decapeptide analog of GnRH. The antagonistic activity of third-generation GnRH antagonists like Antide is achieved through specific amino acid substitutions at key positions of the native GnRH sequence. These modifications are designed to enhance receptor binding affinity while eliminating the ability to activate the receptor.

Key structural features contributing to the antagonist activity of this class of compounds include:

-

N-terminal modifications: Introduction of unnatural aromatic amino acids at positions 1, 2, and 3 enhances hydrophobic interactions with the receptor and contributes to high binding affinity.

-

Substitution at position 6: Replacement of Glycine at position 6 with a D-amino acid stabilizes a β-II' turn conformation, which is crucial for high-affinity binding.

-

Modifications at position 8: Alterations in the amino acid at this position can influence solubility and reduce histamine release, a side effect associated with earlier generation antagonists.

-

C-terminal modification: The C-terminus is often amidated to increase resistance to degradation by carboxypeptidases.

Figure 3: Key Structure-Activity Relationships for Third-Generation GnRH Antagonists.

Conclusion

This compound is a highly potent and specific competitive antagonist of the GnRH receptor. Its mechanism of action involves direct blockade of the receptor, thereby inhibiting the Gαq/11 and cAMP signaling pathways that are crucial for gonadotropin synthesis and secretion. The high binding affinity and lack of intrinsic agonistic activity make this compound an effective agent for the suppression of the pituitary-gonadal axis. The experimental protocols detailed in this guide provide a framework for the comprehensive in vitro characterization of this compound and other GnRH receptor antagonists.

References

- 1. Inhibition of pituitary gonadotropin secretion by the gonadotropin-releasing hormone antagonist antide. I. In vitro studies on mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding kinetics of the long-acting gonadotropin-releasing hormone (GnRH) antagonist antide to rat pituitary GnRH receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]

Antide Acetate chemical structure and properties

An In-depth Technical Guide to Antide Acetate

Introduction

This compound is a potent synthetic decapeptide that functions as a third-generation gonadotropin-releasing hormone (GnRH) antagonist.[1] Also known as Iturelix, it is utilized in research settings to investigate the role of the hypothalamic-pituitary-gonadal axis.[2][3] By competitively blocking the GnRH receptor in the pituitary gland, Antide effectively suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4][5][6] This activity makes it a valuable tool in reproductive endocrinology and for studying hormone-dependent conditions. This guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and relevant experimental protocols.

Chemical Structure

This compound is a synthetic peptide with a complex structure containing several non-standard amino acids. Its sequence is Ac-D-2-Nal-D-Phe(4-CL)-3-D-Pal-Ser-Lys(nicotinoyl)-D-Lys(nicotinoyl)-Leu-Lys(Isopropyl)-Pro-D-Ala-NH2.[4][6]

Physicochemical and Pharmacological Properties

The core properties of this compound are summarized below, providing key data for its handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₈₂H₁₀₈ClN₁₇O₁₄ (peptide) | [4][6][7] |

| C₈₂H₁₀₈ClN₁₇O₁₄ • C₂H₄O₂ (acetate salt) | [1] | |

| Molecular Weight | 1591.32 g/mol (peptide) | [4][7][8] |

| 1651.3 g/mol (acetate salt) | [1] | |

| Appearance | White lyophilized (freeze-dried) powder | [6][7] |

| Purity (by HPLC) | ≥98.0% | [1][6][8] |

| Solubility | Soluble in DMSO and Ethanol.[1] Recommended to reconstitute in sterile water or sterile water with acetonitrile.[4][6] | |

| Storage | Lyophilized powder is stable at room temperature for 3 weeks but should be stored desiccated below -18°C.[4][6] Reconstituted solutions should be stored at 4°C for 2-7 days or below -18°C for future use.[4][6] |

Table 2: Pharmacological Properties of this compound

| Property | Description | References |

| Mechanism of Action | Gonadotropin-Releasing Hormone Receptor (GnRHR) Antagonist | [1][9] |

| Primary Effect | Represses LH and FSH release from the pituitary gland | [2][3][5] |

| In Vitro Activity | Inhibits GnRH-induced LH and FSH secretion in isolated rat pituitary cells at concentrations of 0.001 to 1,000 nM.[1] | |

| In Vivo Activity | Reduces serum LH and FSH levels in orchidectomized cynomolgus monkeys (250 µg/kg, i.v.).[1] Inhibits ovulation in rats (2 µ g/animal ).[1] | |

| Secondary Effects | Does not induce histamine release in isolated rat mast cells (EC₅₀ > 300 µg/ml).[1] Enhances spatial memory in some animal models.[9] |

Mechanism of Action: GnRH Receptor Antagonism

Antide exerts its biological effects by directly competing with endogenous GnRH for binding sites on the GnRH receptors located on the surface of pituitary gonadotrope cells. Unlike GnRH agonists, which initially cause a surge in LH and FSH before downregulation, Antide produces an immediate and dose-dependent suppression of gonadotropin release by preventing receptor activation. This blockade disrupts the downstream signaling cascade that is normally initiated by GnRH binding.

The diagram below illustrates the signaling pathway of the GnRH receptor and the inhibitory action of Antide.

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of this compound in research. The following sections outline common experimental procedures.

Peptide Synthesis and Purification

The synthesis of Antide, a decapeptide with modified amino acids, is typically achieved through Solid-Phase Peptide Synthesis (SPPS), followed by purification using High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Synthesis: The peptide is assembled on a solid resin support, starting from the C-terminal amino acid (D-Alanine). Each subsequent protected amino acid is coupled sequentially. Modified residues like Ac-D-2-Nal, D-Phe(4-CL), and Lys(nicotinoyl) are incorporated during this process.

-

Cleavage: Once synthesis is complete, the peptide is cleaved from the resin, and all protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).

-

Purification: The crude peptide is dissolved and purified using reverse-phase HPLC (RP-HPLC). A gradient of acetonitrile in water is commonly used to elute the peptide from a C18 column.

-

Lyophilization: Fractions containing the pure peptide, as confirmed by mass spectrometry, are pooled and lyophilized to obtain a stable, white powder.[7][10]

In Vitro Assay: Inhibition of GnRH-Induced Gonadotropin Release

This assay quantifies Antide's ability to block GnRH-stimulated LH and FSH secretion from primary pituitary cells.[1]

Methodology:

-

Cell Preparation: Pituitary glands are harvested from rats, and the cells are enzymatically dispersed and cultured for 48-72 hours to allow for recovery.

-

Pre-incubation: The cultured cells are washed and then pre-incubated with varying concentrations of this compound (e.g., 0.001 to 1,000 nM) for a defined period (e.g., 30 minutes). A control group receives the vehicle solution without Antide.

-

Stimulation: A fixed concentration of GnRH (e.g., 1 nM) is added to the wells (except for the negative control) to stimulate gonadotropin release.

-

Incubation: The cells are incubated for a further period (e.g., 3-4 hours).

-

Sample Collection: At the end of the incubation, the culture medium is collected from each well.

-

Quantification: The concentrations of LH and FSH in the collected media are measured using a specific and sensitive immunoassay, such as a radioimmunoassay (RIA) or ELISA.

-

Data Analysis: The amount of LH/FSH released is plotted against the concentration of Antide to determine its inhibitory potency (e.g., IC₅₀).

In Vivo Assay: Suppression of Serum Gonadotropin Levels

This protocol assesses the efficacy of Antide in reducing circulating LH and FSH levels in an animal model, such as the orchidectomized (castrated) monkey, which exhibits high baseline gonadotropin levels.[1]

Methodology:

-

Animal Model: Adult male cynomolgus monkeys are orchidectomized to remove the negative feedback of testosterone, leading to elevated serum LH and FSH.

-

Acclimatization: Animals are allowed to recover from surgery and are acclimatized to handling and blood sampling procedures.

-

Baseline Sampling: A baseline blood sample is collected to determine pre-treatment LH and FSH levels.

-

Administration: this compound is administered to the animals via a specific route (e.g., intravenous injection at 250 µg/kg). A control group receives a vehicle injection.

-

Post-Treatment Sampling: Blood samples are collected at multiple time points after administration (e.g., 1, 2, 4, 8, and 24 hours).

-

Serum Preparation: Blood samples are centrifuged to separate the serum, which is then stored at -20°C or lower until analysis.

-

Hormone Measurement: Serum concentrations of LH and FSH are quantified using validated immunoassays.

-

Data Analysis: Hormone levels at each time point are compared to baseline levels and to the control group to evaluate the extent and duration of gonadotropin suppression.

References

- 1. caymanchem.com [caymanchem.com]

- 2. cellsciences.com [cellsciences.com]

- 3. cellsciences.com [cellsciences.com]

- 4. angioproteomie.com [angioproteomie.com]

- 5. peptide.com [peptide.com]

- 6. Antide Antigen Protein | this compound Hormone | ProSpec [prospecbio.com]

- 7. This compound | 112568-12-4 [sbsgenetech.com]

- 8. This compound :ÈÇÐÁ¦Ç°Á¤º¸[ÈÇÐDatabase] - ÀÎÆ÷Äͽº(ÁÖ) [infochems.co.kr]

- 9. This compound - LKT Labs [lktlabs.com]

- 10. manufacture this compound, CasNo.112568-12-4 Zhengzhou Filter Biotechnology Co.,Ltd China (Mainland) [filter.lookchem.com]

An In-depth Technical Guide to the Discovery and Synthesis of Antide Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antide Acetate is a potent and long-acting synthetic decapeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2][3] As a third-generation GnRH antagonist, it was developed to overcome some of the limitations of earlier antagonists, offering a more favorable profile with reduced histamine-releasing effects.[4] This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound.

Discovery and Background

The development of GnRH antagonists was a significant advancement in reproductive medicine and oncology, offering a direct and rapid mechanism to suppress gonadotropin secretion without the initial stimulatory phase observed with GnRH agonists.[5] Antide is among the promising "third generation" GnRH antagonists that underwent clinical evaluation.[1][3] Its development was part of a broader effort to create potent and safe GnRH antagonists for various therapeutic applications, including controlled ovarian stimulation for in-vitro fertilization (IVF), and the treatment of hormone-dependent cancers.[5][6]

Synthesis of this compound

This compound is a synthetic decapeptide with the following amino acid sequence: Ac-D-2-Nal-p-Chloro-D-Phe-β-(3-pyridyl)-D-Ala-Ser-Lys(nicotinoyl)-D-Lys(nicotinoyl)-Leu-Lys(isopropyl)-Pro-D-Ala-NH2. It is synthesized using solid-phase peptide synthesis (SPPS), a widely adopted methodology for the efficient and controlled assembly of amino acids into a peptide chain.

General Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc/tBu Strategy)

While a specific, proprietary synthesis protocol for this compound is not publicly available, the following represents a standard and widely accepted methodology for the synthesis of such a peptide using the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.

Materials:

-

Fmoc-protected amino acids (including specialized derivatives for Antide)

-

Rink Amide resin (for C-terminal amide)

-

N,N-Dimethylformamide (DMF)

-

Piperidine in DMF (20%)

-

Coupling reagents (e.g., HATU, HBTU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Diethyl ether

Protocol:

-

Resin Swelling: The Rink Amide resin is swollen in DMF in a reaction vessel to allow for optimal diffusion of reagents.

-

Fmoc Deprotection: The terminal Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF. This exposes the free amine for the coupling of the first amino acid. The resin is then washed thoroughly with DMF.

-

Amino Acid Coupling: The first Fmoc-protected amino acid is activated using a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) and then added to the resin. The reaction is allowed to proceed until completion, forming a peptide bond. The resin is subsequently washed with DMF.

-

Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the Antide sequence until the full peptide chain is assembled.

-

Final Fmoc Deprotection: After the last amino acid is coupled, the terminal Fmoc group is removed.

-

Acetylation: The N-terminus is acetylated.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing TFA and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

-

Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: The purified peptide is lyophilized to obtain the final solid product, this compound.

Mechanism of Action

This compound functions as a competitive antagonist of the GnRH receptor (GnRHR), which is a G-protein coupled receptor located on the surface of pituitary gonadotroph cells.[1][5] By binding to the GnRHR, this compound blocks the binding of endogenous GnRH, thereby inhibiting the downstream signaling cascade that leads to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][3][5] This suppression of gonadotropins leads to a decrease in the production of gonadal steroids, such as testosterone and estrogen.[5]

Quantitative Data

The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Biological Activity of this compound

| Parameter | Value | Cell Type/System | Reference |

| ED50 (Simultaneous Incubation) | 1 x 10⁻⁷ M | Rat Pituitary Cells | [1][3] |

| ED50 (48h Pre-incubation) | 1 x 10⁻¹⁰ M | Rat Pituitary Cells | [1][3] |

| Maximal Inhibition Concentration | 1 x 10⁻⁶ M | Rat Pituitary Cells | [1][3] |

| Binding Affinity (Ka) of ¹²⁵I-labeled [D-Tyr⁰] Antide | 10¹⁰ M⁻¹ range | Rat Pituitary Homogenates | [7][8] |

Table 2: Pharmacokinetic Parameters of Antide in Ovariectomized Monkeys

| Parameter | Value | Route of Administration | Reference |

| Circulating Half-life (Phase 1) | 1.7 days | Intravenous (3.0 mg/kg) | [8] |

| Circulating Half-life (Phase 2) | 14.5 days | Intravenous (3.0 mg/kg) | [8] |

| Detectable Levels | > 31 days | Subcutaneous (3.0 mg/kg) | [8] |

| Detectable Levels | > 36 days | Intravenous (3.0 mg/kg) | [8] |

Experimental Protocols

In Vitro Bioassay for this compound Activity

This protocol describes a general method for determining the antagonistic activity of this compound on GnRH-stimulated gonadotropin secretion from primary pituitary cells.

Materials:

-

Adult female rat pituitaries

-

Cell culture medium (e.g., DMEM) with serum

-

GnRH solution

-

This compound solutions of varying concentrations

-

Enzyme for cell dispersion (e.g., trypsin)

-

Radioimmunoassay (RIA) or ELISA kits for LH and FSH

Protocol:

-

Pituitary Cell Culture Preparation:

-

Antagonist Treatment:

-

GnRH Stimulation:

-

Sample Collection and Analysis:

-

The culture medium is collected to measure secreted LH and FSH levels.

-

The cells can be lysed to measure intracellular gonadotropin levels.

-

LH and FSH concentrations in the media and cell lysates are quantified using RIA or ELISA.

-

-

Data Analysis:

Visualizations

Caption: GnRH Receptor Signaling and the Antagonistic Action of this compound.

Caption: In Vitro Bioassay Workflow for this compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of pituitary gonadotropin secretion by the gonadotropin-releasing hormone antagonist antide. I. In vitro studies on mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dose-finding study of daily gonadotropin-releasing hormone (GnRH) antagonist for the prevention of premature luteinizing hormone surges in IVF/ICSI patients: antide and hormone levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. GnRH antagonist-based protocols for in vitro fertilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of pituitary gonadotropin secretion by the gonadotropin-releasing hormone antagonist antide. II. Development of an in vitro bioassay for characterization of pharmacokinetics and pharmacodynamics of antide in circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Signaling Pathway Inhibition by Antide Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antide Acetate is a potent synthetic decapeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor. By competitively binding to the GnRH receptor in the anterior pituitary gland, Antide effectively inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This targeted hormonal suppression makes it a valuable tool in various clinical and research applications, including assisted reproductive technologies and the management of hormone-dependent diseases. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on the inhibition of downstream signaling pathways. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the involved signaling cascades.

Core Mechanism of Action

This compound functions as a pure competitive antagonist of the GnRH receptor (GnRHR), a G protein-coupled receptor (GPCR). Unlike GnRH agonists which initially stimulate and then downregulate the receptor, Antide directly blocks the receptor, preventing the binding of endogenous GnRH. This blockade leads to an immediate and dose-dependent suppression of gonadotropin secretion.

Signaling Pathway Inhibition

The binding of GnRH to its receptor primarily activates the Gαq/11 protein, initiating a cascade of intracellular signaling events. This compound, by competitively inhibiting this initial step, effectively blocks these downstream pathways.

Inhibition of the Phosphoinositide Pathway

The canonical signaling pathway activated by the GnRH receptor involves the Gαq/11 protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Inositol 1,4,5-Trisphosphate (IP3): IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This rapid increase in intracellular calcium is a critical signal for the exocytosis of LH and FSH from their storage granules. Studies have demonstrated that Antide completely blocks GnRH-induced intracellular calcium signaling[1].

-

Diacylglycerol (DAG): DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). PKC activation leads to the phosphorylation of various downstream targets, including mitogen-activated protein kinases (MAPKs), which are involved in the synthesis of gonadotropin subunits.

By preventing the activation of PLC, this compound effectively abolishes the production of both IP3 and DAG, thereby inhibiting the subsequent rise in intracellular calcium and the activation of PKC.

Inhibition of the MAPK/ERK Pathway

The mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway, is a key downstream effector of GnRH receptor activation. The activation of PKC by DAG leads to the phosphorylation and activation of the ERK pathway. This pathway is crucial for the transcription of the common α-subunit and the specific β-subunits of LH and FSH. As a GnRH antagonist, Antide prevents the activation of the ERK pathway by blocking the initial Gαq/11-PLC-DAG-PKC signaling cascade.

Modulation of the Cyclic AMP (cAMP) Pathway

While the primary signaling pathway for the GnRH receptor is through Gαq/11, there is evidence suggesting that it can also couple to Gαs, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). However, this coupling is considered to be less predominant. GnRH antagonists like Antide would also be expected to inhibit this pathway by preventing the conformational change in the receptor required for Gαs activation.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and other relevant GnRH antagonists.

| Compound | Receptor Binding Affinity (Ka) | Organism/Cell Line | Reference |

| Antide (analog) | 10¹⁰ M⁻¹ range | Rat Pituitary Homogenates | [2][3] |

| Compound | Assay | IC50 / ED50 | Cell Line/Organism | Reference |

| Antide | GnRH-stimulated LH/FSH secretion | ED50: 10⁻⁷ M (simultaneous incubation) | Rat Pituitary Cells | [4] |

| Antide | GnRH-stimulated LH/FSH secretion | ED50: 10⁻¹⁰ M (48h pre-incubation) | Rat Pituitary Cells | [4] |

| Cetrorelix | GnRH-induced intracellular Ca²⁺ increase | ~10 nM | HEK293/GnRHR cells | [1] |

| Ganirelix | GnRH-induced intracellular Ca²⁺ increase | 100 nM - 1 µM range | HEK293/GnRHR cells | [1] |

| Teverelix | GnRH-induced intracellular Ca²⁺ increase | 100 nM - 1 µM range | HEK293/GnRHR cells | [1] |

Mandatory Visualizations

Caption: GnRH Receptor Signaling Pathway.

Caption: this compound Inhibition Mechanism.

Caption: Experimental Workflow for Assessing Inhibition.

Experimental Protocols

GnRH Receptor Binding Assay

Objective: To determine the binding affinity of this compound to the GnRH receptor.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture cells expressing the GnRH receptor (e.g., HEK293 cells transfected with the GnRHR or pituitary-derived cell lines like LβT2) to confluency.

-

Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in the binding buffer.

-

-

Binding Reaction:

-

In a microtiter plate, add a fixed amount of cell membrane preparation.

-

Add a radiolabeled GnRH analog (e.g., ¹²⁵I-[D-Ala⁶, Pro⁹-NEt]-GnRH) at a concentration near its Kd.

-

Add increasing concentrations of unlabeled this compound (competitor).

-

For total binding, omit the competitor. For non-specific binding, add a large excess of unlabeled GnRH.

-

Incubate at a specified temperature (e.g., 4°C or 22°C) for a sufficient time to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with cold binding buffer.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Inositol Phosphate Accumulation Assay

Objective: To measure the inhibition of GnRH-induced inositol phosphate production by this compound.

Methodology:

-

Cell Labeling:

-

Plate GnRHR-expressing cells in multi-well plates.

-

Label the cells by incubating them overnight in a medium containing myo-[³H]inositol.

-

-

Treatment:

-

Wash the cells to remove unincorporated radiolabel.

-

Pre-incubate the cells with a buffer containing LiCl (to inhibit inositol monophosphatase and allow for the accumulation of inositol phosphates).

-

Add this compound at various concentrations for a defined pre-incubation period.

-

Stimulate the cells with a fixed concentration of GnRH.

-

-

Extraction of Inositol Phosphates:

-

Terminate the reaction by adding a cold acid (e.g., perchloric acid or trichloroacetic acid).

-

Neutralize the extracts.

-

-

Separation and Quantification:

-

Separate the different inositol phosphate species (IP1, IP2, IP3) using anion-exchange chromatography.

-

Elute the fractions and measure the radioactivity in each fraction using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the total [³H]inositol phosphates accumulated in each sample.

-

Plot the amount of inositol phosphate accumulation against the concentration of this compound to determine the IC50 for the inhibition of GnRH-stimulated IP production.

-

ERK Phosphorylation Western Blot

Objective: To assess the inhibition of GnRH-induced ERK phosphorylation by this compound.

Methodology:

-

Cell Culture and Treatment:

-

Plate GnRHR-expressing cells and grow to near confluency.

-

Serum-starve the cells to reduce basal ERK phosphorylation.

-

Pre-treat the cells with various concentrations of this compound.

-

Stimulate the cells with GnRH for a short period (e.g., 5-15 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).

-

-

Antibody Incubation and Detection:

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

-

Data Analysis:

-

Strip the membrane and re-probe with an antibody for total ERK to normalize for protein loading.

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of p-ERK to total ERK for each sample.

-

Plot the normalized p-ERK levels against the concentration of this compound to determine the IC50 of inhibition.

-

Conclusion

This compound is a potent and direct competitive antagonist of the GnRH receptor. Its mechanism of action involves the immediate blockade of GnRH binding, leading to the inhibition of the primary Gαq/11-mediated signaling cascade. This results in the suppression of downstream effectors, including the inositol phosphate pathway, intracellular calcium mobilization, and the MAPK/ERK pathway. The comprehensive understanding of this inhibitory action on key signaling pathways is crucial for its effective application in both clinical settings and biomedical research. The experimental protocols provided herein offer a framework for the detailed investigation of this compound's and other GnRH antagonists' cellular and molecular effects.

References

- 1. GnRH-I and GnRH-II-induced calcium signaling and hormone secretion in neonatal rat gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antidepressants Differentially Regulate Intracellular Signaling from α1-Adrenergic Receptor Subtypes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gonadotropin-releasing hormone-induced calcium signaling in clonal pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro vs. In Vivo Effects of Antide Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In Vitro Effects of Antide Acetate

The in vitro effects of this compound are primarily characterized by its direct competitive antagonism of the GnRH receptor on pituitary gonadotrophs.

Quantitative Data: In Vitro Effects

| Parameter | Value | Cell Type/System | Reference |

| Binding Affinity (Ka) | 10¹⁰ M⁻¹ | Rat Pituitary Homogenates | [1] |

| LH Secretion Inhibition | Dose-dependent | Isolated Rat Pituitary Cells | [1] |

| FSH Secretion Inhibition | Dose-dependent | Isolated Rat Pituitary Cells | [1] |

| Mechanism of Action | Competitive Antagonist | Rat Pituitary Cells | [1] |

Experimental Protocols: In Vitro

This protocol describes the isolation and culture of primary rat pituitary cells to study the in vitro effects of this compound on gonadotropin secretion.

Materials:

-

Adult female Sprague-Dawley rats

-

Hanks' Balanced Salt Solution (HBSS)

-

Collagenase type I

-

Hyaluronidase

-

DNase I

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

GnRH

-

This compound

-

Radioimmunoassay (RIA) kits for LH and FSH

Procedure:

-

Cell Isolation: Euthanize rats and aseptically remove the anterior pituitary glands.

-

Mince the tissue and incubate in HBSS containing collagenase, hyaluronidase, and DNase I at 37°C with gentle agitation.

-

Disperse the cells by gentle pipetting and filter through a nylon mesh to obtain a single-cell suspension.

-

Wash the cells with HBSS and resuspend in DMEM supplemented with 10% FBS and penicillin-streptomycin.

-

Cell Culture: Plate the cells in 24-well plates at a density of 5 x 10⁵ cells/well and incubate at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: After 48-72 hours, wash the cells and replace the medium with serum-free DMEM.

-

Add this compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁶ M) for a pre-incubation period (e.g., 1 hour).

-

Stimulate the cells with a fixed concentration of GnRH (e.g., 10⁻⁸ M) in the presence of this compound for a defined period (e.g., 4 hours).

-

Hormone Measurement: Collect the culture medium and measure the concentrations of LH and FSH using specific RIA kits.

This protocol outlines a method to determine the binding affinity of this compound to the GnRH receptor.

Materials:

-

Rat pituitary membrane preparation

-

¹²⁵I-labeled GnRH agonist (e.g., [D-Ala⁶, Des-Gly¹⁰]-GnRH-ethylamide)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM MgCl₂)

-

Glass fiber filters

-

Gamma counter

Procedure:

-

Assay Setup: In a 96-well plate, add the pituitary membrane preparation, a fixed concentration of the ¹²⁵I-labeled GnRH agonist, and varying concentrations of unlabeled this compound.

-

Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 90-120 minutes).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration. Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow Diagrams

Caption: GnRH signaling pathway and the inhibitory action of this compound.

Caption: In vitro experimental workflow for assessing this compound's effect on hormone secretion.

In Vivo Effects of this compound

In vivo studies confirm the potent and sustained suppressive effects of this compound on the hypothalamic-pituitary-gonadal axis.

Quantitative Data: In Vivo Effects

| Parameter | Dose | Species | Effect | Reference |

| Testosterone Suppression | 3 mg/kg (s.c.) | Male Cynomolgus Monkey | Suppression for a few days | [2] |

| Testosterone Suppression | 10 mg/kg (s.c.) | Male Cynomolgus Monkey | Suppression for >60 days in some individuals | [2] |

| LH Surge Prevention | 0.5 mg/day (s.c.) | Human (IVF patients) | Minimal effective dose to prevent premature LH surges | [3] |

| LH & FSH Reduction | 250 µg/kg (i.v.) | Orchidectomized Cynomolgus Monkeys | Reduction in serum LH and FSH | [4] |

Experimental Protocols: In Vivo

This protocol provides a framework for evaluating the in vivo efficacy of this compound in suppressing testosterone levels in male rats.

Materials:

-

Adult male Sprague-Dawley rats

-

This compound

-

Vehicle (e.g., sterile water for injection)

-

Anesthesia (e.g., isoflurane)

-

Blood collection supplies (e.g., syringes, tubes with anticoagulant)

-

Testosterone ELISA kit

Procedure:

-

Acclimation: Acclimate rats to the housing conditions for at least one week.

-

Baseline Sampling: Collect a baseline blood sample from the tail vein or saphenous vein under light anesthesia.

-

Dosing: Administer this compound via subcutaneous (s.c.) injection at the desired dose(s). A control group should receive the vehicle only.

-

Serial Blood Sampling: Collect blood samples at various time points post-injection (e.g., 2, 4, 8, 24, 48 hours, and then daily or weekly depending on the expected duration of action).

-

Hormone Measurement: Separate plasma or serum and store at -80°C until analysis. Measure testosterone concentrations using a validated ELISA kit.

-

Data Analysis: Plot the mean serum testosterone concentrations over time for each treatment group. Calculate the percentage of testosterone suppression relative to baseline and the duration of suppression.

Logical Relationships Diagram

References

- 1. Binding kinetics of the long-acting gonadotropin-releasing hormone (GnRH) antagonist antide to rat pituitary GnRH receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of decursinol angelate on viability and apoptosis in PC-3 prostate cancer cells: In vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of a potent GnRH antagonist and testosterone propionate on mating behavior and fertility in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

Antide Acetate: A Third-Generation GnRH Antagonist for Advanced Therapeutic Applications

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Antide Acetate is a potent, third-generation gonadotropin-releasing hormone (GnRH) antagonist that has demonstrated significant utility in preclinical and clinical research. As a decapeptide analog of GnRH, this compound competitively and reversibly binds to GnRH receptors in the anterior pituitary gland, leading to a rapid and dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. This immediate onset of action, without the initial hormonal flare-up associated with GnRH agonists, positions this compound as a valuable tool for various therapeutic indications, including controlled ovarian stimulation in assisted reproductive technologies (ART), and the management of hormone-dependent conditions such as endometriosis and prostate cancer. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, physicochemical properties, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Introduction

Gonadotropin-releasing hormone, a decapeptide secreted by the hypothalamus, plays a pivotal role in regulating the reproductive axis by stimulating the pituitary gland to release LH and FSH.[1] The development of GnRH antagonists represents a significant advancement in manipulating this axis for therapeutic benefit. Unlike GnRH agonists, which initially cause a surge in gonadotropin levels before inducing downregulation, GnRH antagonists provide immediate and reversible suppression of LH and FSH.[2]

This compound is a third-generation GnRH antagonist, characterized by its high binding affinity to the GnRH receptor and reduced histamine-releasing properties compared to earlier generations.[3] Its chemical structure is designed for enhanced stability and prolonged duration of action.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C82H108ClN17O14 | [4] |

| Molecular Weight | 1591.32 g/mol | [4] |

| Amino Acid Sequence | Ac-D-2-Nal-D-Phe(4-CL)-3-D-Pal-Ser-Lys(nicotinoyl)-D-Lys(nicotinoyl)-Leu-Lys(Isopropyl)-Pro-D-Ala-NH2 | [5] |

| Purity (by RP-HPLC) | ≥98.0% | [5] |

| Appearance | White lyophilized powder | [5] |

| Solubility | Soluble in water | [6] |

Mechanism of Action: GnRH Receptor Signaling

This compound exerts its pharmacological effect by competitively antagonizing the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) on the surface of pituitary gonadotrope cells.[2] The binding of native GnRH to its receptor primarily activates the Gαq/11 signaling cascade. This leads to the activation of phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7] These signaling events culminate in the synthesis and secretion of LH and FSH.

Furthermore, evidence suggests that the GnRH receptor can also couple to other G-proteins, such as Gαs and Gαi. The Gαs pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA) and CREB.[7] The Gαi pathway, on the other hand, is implicated in the antiproliferative effects of GnRH analogs in certain cancer cells.[8]

By competitively binding to the GnRHR, this compound prevents the initiation of these downstream signaling cascades, resulting in a rapid and profound suppression of LH and FSH release.

Caption: GnRH Receptor Signaling Pathways.

Preclinical Data

In Vitro Binding Affinity and Activity

Studies using rat pituitary homogenates have demonstrated that this compound possesses a high binding affinity for the GnRH receptor, with an affinity constant (Ka) in the range of 10¹⁰ M⁻¹.[9] In vitro studies using dispersed rat pituitary cells have shown that Antide effectively inhibits GnRH-induced LH release in a dose-dependent manner.[9]

| Parameter | Species/System | Value | Reference |

| Binding Affinity (Ka) | Rat Pituitary Homogenates | 10¹⁰ M⁻¹ | [9] |

| Inhibition of LH release | Dispersed Rat Pituitary Cells | Dose-dependent inhibition of GnRH (10⁻⁸ M)-induced LH release | [9] |

In Vivo Efficacy

Preclinical studies in various animal models have confirmed the in vivo efficacy of this compound in suppressing gonadotropin secretion.

| Animal Model | Dosage | Route | Key Findings | Reference |

| Orchidectomized Cynomolgus Monkeys | 250 µg/kg | i.v. | Reduced serum LH and FSH levels | [10] |

| Rats | 2 µ g/animal | s.c. | Inhibition of ovulation | [10] |

Pharmacokinetics

Detailed pharmacokinetic data for this compound is crucial for designing effective dosing regimens. While comprehensive human pharmacokinetic data is limited in the public domain, preclinical studies provide valuable insights.

| Species | Parameter | Value | Reference |

| Rat | Dissociation from pituitary receptors | Rapid at 37°C | [9] |

| Monkey | Duration of Action | Prolonged inhibition of gonadotropin secretion | [9] |

Experimental Protocols

GnRH Receptor Binding Assay (Competitive Radioligand Binding)

This protocol describes a method to determine the binding affinity of this compound for the GnRH receptor using a competitive radioligand binding assay.

Caption: GnRH Receptor Binding Assay Workflow.

Methodology:

-

Membrane Preparation: Homogenize anterior pituitary glands from rats in a suitable buffer (e.g., Tris-HCl) and prepare a crude membrane fraction by differential centrifugation. Resuspend the final pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the pituitary membrane preparation, a fixed concentration of a radiolabeled GnRH agonist (e.g., [¹²⁵I]-Buserelin), and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., 4°C or 22°C) for a predetermined time to reach equilibrium.

-

Separation: Terminate the binding reaction by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Detection: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vitro Bioassay: Perifused Pituitary Cell Culture

This protocol allows for the dynamic assessment of this compound's ability to inhibit GnRH-stimulated LH and FSH secretion from primary pituitary cells.

Methodology:

-

Cell Preparation: Disperse anterior pituitary glands from rats using enzymatic digestion (e.g., collagenase, hyaluronidase) to obtain a single-cell suspension.

-

Cell Culture: Culture the pituitary cells on a suitable matrix (e.g., Cytodex beads) in a perifusion chamber.

-

Perifusion: Continuously supply the cells with fresh culture medium at a constant flow rate. Collect fractions of the effluent at regular intervals.

-

Stimulation: After a baseline period, introduce a GnRH solution into the perifusion system to stimulate LH and FSH secretion.

-

Inhibition: To test the effect of this compound, pre-incubate the cells with a specific concentration of the antagonist before and during GnRH stimulation.

-

Hormone Measurement: Measure the concentrations of LH and FSH in the collected fractions using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Plot the hormone concentrations over time to visualize the secretory profiles. Compare the GnRH-stimulated hormone release in the presence and absence of this compound to quantify its inhibitory effect.

Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) Radioimmunoassay (RIA)

This protocol outlines the general steps for measuring LH and FSH concentrations in serum or cell culture media.

Methodology:

-

Standard Curve Preparation: Prepare a series of standards with known concentrations of LH or FSH.

-

Assay Setup: In antibody-coated tubes or a microplate, add the standards, quality controls, and unknown samples.

-

Tracer Addition: Add a fixed amount of radiolabeled LH or FSH (e.g., ¹²⁵I-LH or ¹²⁵I-FSH) to each tube/well.

-

Incubation: Incubate the mixture to allow for competitive binding between the labeled and unlabeled hormones for the limited number of antibody binding sites.

-

Separation: Separate the antibody-bound hormone from the free hormone. This can be achieved by precipitation with a second antibody or by using a solid-phase separation method.

-

Detection: Measure the radioactivity of the bound fraction using a gamma counter.

-

Data Analysis: Construct a standard curve by plotting the radioactivity of the standards against their concentrations. Determine the LH or FSH concentrations in the unknown samples by interpolating their radioactivity values from the standard curve.

Clinical Applications and Future Directions

This compound and other third-generation GnRH antagonists have become integral to controlled ovarian hyperstimulation protocols in ART. Their ability to prevent premature LH surges without the need for a prolonged downregulation phase offers greater flexibility and a potentially shorter treatment duration compared to GnRH agonists.

Ongoing research continues to explore the therapeutic potential of GnRH antagonists in a broader range of hormone-sensitive conditions. The development of oral formulations and long-acting depot preparations of GnRH antagonists is an active area of investigation, aiming to improve patient convenience and compliance.

Conclusion

This compound is a well-characterized third-generation GnRH antagonist with a robust preclinical data package supporting its mechanism of action and efficacy. Its high binding affinity, rapid onset of action, and favorable safety profile make it a valuable molecule for both research and clinical applications. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other novel GnRH antagonists. As our understanding of the GnRH system continues to evolve, the therapeutic potential of potent and specific antagonists like this compound is likely to expand into new and important clinical arenas.

References

- 1. A comparison of pharmacokinetics between humans and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Binding kinetics of the long-acting gonadotropin-releasing hormone (GnRH) antagonist antide to rat pituitary GnRH receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. microbenotes.com [microbenotes.com]

- 6. abbexa.com [abbexa.com]

- 7. 4.12. Radioligand-Binding Assay [bio-protocol.org]

- 8. medicallabnotes.com [medicallabnotes.com]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. phoenixbiotech.net [phoenixbiotech.net]

Pharmacodynamics of Antide Acetate in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of Antide Acetate, a potent gonadotropin-releasing hormone (GnRH) antagonist. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the mechanism of action, potency, and preclinical applications of this compound.

Introduction

This compound is a synthetic decapeptide analog of GnRH. It functions as a competitive antagonist of the GnRH receptor (GnRHR), which is primarily located on the gonadotrope cells of the anterior pituitary gland. By blocking the binding of endogenous GnRH, this compound effectively inhibits the synthesis and secretion of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This suppression of gonadotropins, in turn, leads to a reduction in gonadal steroidogenesis, making this compound a valuable tool for research in reproductive endocrinology and a potential therapeutic agent for hormone-dependent conditions.

Mechanism of Action: GnRH Receptor Antagonism

This compound exerts its pharmacological effects by competitively binding to GnRH receptors on pituitary gonadotropes. This binding prevents the conformational changes in the receptor that are necessary for signal transduction. Unlike GnRH agonists, which initially cause a "flare-up" of LH and FSH secretion before downregulating the receptors, this compound produces an immediate and dose-dependent suppression of gonadotropin release.

The binding of a radioiodinated analog of Antide to rat pituitary GnRH receptors has been characterized with a high affinity constant (Ka) in the range of 10¹⁰ M⁻¹[1]. This high affinity contributes to its potent antagonist activity.

Signaling Pathway

The binding of GnRH to its G-protein coupled receptor (GPCR) typically activates the Gαq/11 subunit, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[2][3][4][5]. IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling cascades ultimately result in the synthesis and secretion of LH and FSH. This compound blocks the initiation of this cascade by preventing GnRH binding.

Figure 1: Simplified GnRH Receptor Signaling Pathway and the inhibitory action of this compound.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative pharmacodynamic parameters of this compound from various preclinical models.

Table 1: In Vitro Potency of this compound

| Parameter | Species | System | Value | Reference |

| Binding Affinity (Ka) | Rat | Pituitary Homogenates | 10¹⁰ M⁻¹ | [1] |

| Inhibition of GnRH-induced LH & FSH Secretion | Rat | Isolated Pituitary Cells | 0.001 - 1,000 nM | [6] |

Table 2: In Vivo Efficacy of this compound

| Endpoint | Species | Model | Dose | Effect | Reference |

| Ovulation Inhibition | Rat | Cycling Female | 2 µ g/animal | Complete inhibition of ovulation | [6] |

| LH & FSH Suppression | Cynomolgus Monkey | Orchidectomized | 250 µg/kg (i.v.) | Reduction in serum LH and FSH levels | [6] |

| Apoptosis Inhibition | Rat | Preovulatory Follicles | Not Specified | Decreased apoptosis in early antral and preovulatory follicles | [6] |

Table 3: Safety Pharmacology

| Assay | Species | System | Value (EC50) | Reference |

| Histamine Release | Rat | Mast Cells | >300 µg/ml | [7] |

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below.

In Vitro GnRH Antagonist Assay in Rat Pituitary Cells

This protocol outlines the general procedure for assessing the in vitro potency of this compound in inhibiting GnRH-stimulated gonadotropin secretion from primary rat pituitary cells.

Figure 2: Experimental workflow for in vitro GnRH antagonist assay.

Methodology:

-

Pituitary Gland Isolation: Anterior pituitary glands are aseptically removed from adult female rats.

-

Cell Dispersion: The pituitary tissue is minced and subjected to enzymatic digestion (e.g., with trypsin or collagenase) to obtain a single-cell suspension.

-

Cell Culture: The dispersed cells are plated in appropriate culture wells and maintained in a suitable culture medium for a period to allow for cell attachment and recovery (e.g., 3 days).

-

Antagonist Pre-incubation: The culture medium is replaced with fresh medium containing varying concentrations of this compound or vehicle control. The cells are pre-incubated for a defined period.

-

GnRH Stimulation: A fixed concentration of GnRH (e.g., 10⁻⁸ M) is added to the wells to stimulate gonadotropin release.

-

Incubation: The cells are incubated for a further period (e.g., 4 hours) to allow for LH and FSH secretion.

-

Supernatant Collection: The culture supernatant is collected from each well.

-

Hormone Measurement: The concentrations of LH and FSH in the supernatant are quantified using a validated immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage inhibition of GnRH-stimulated LH and FSH release is calculated for each concentration of this compound. An IC50 value can be determined by plotting the percentage inhibition against the log concentration of the antagonist.

In Vivo Ovulation Inhibition Assay in Rats

This protocol describes a common in vivo model to assess the antiovulatory activity of this compound in regularly cycling female rats.

Methodology:

-

Animal Selection: Adult female rats with regular estrous cycles are selected. Vaginal smears are monitored daily to determine the stage of the estrous cycle.

-

Dosing: On the morning of proestrus (the day of the preovulatory LH surge), a single dose of this compound (e.g., 2 µ g/animal ) or vehicle is administered (e.g., subcutaneously).

-

Ovulation Assessment: On the following morning (estrus), the animals are euthanized. The oviducts are dissected and examined under a microscope for the presence of ova in the ampulla.

-

Data Analysis: The number of animals in which ovulation is completely blocked is recorded for each treatment group. The effective dose for inhibiting ovulation in 50% of the animals (ED50) can be determined from a dose-response study.

In Vivo Gonadotropin Suppression in Non-Human Primates

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in suppressing gonadotropin levels in a non-human primate model.

Methodology:

-

Animal Model: Adult male or female cynomolgus monkeys (Macaca fascicularis) are often used. Orchidectomy (in males) or ovariectomy (in females) can be performed to remove the influence of gonadal feedback and establish elevated baseline gonadotropin levels.

-

Catheterization: For serial blood sampling, a catheter may be implanted in a major blood vessel.

-

Baseline Sampling: Blood samples are collected prior to treatment to establish baseline LH and FSH levels.

-

Dosing: A single intravenous (i.v.) or subcutaneous (s.c.) dose of this compound (e.g., 250 µg/kg) or vehicle is administered.

-

Post-treatment Sampling: Blood samples are collected at various time points after dosing to monitor the time course of LH and FSH suppression.

-

Hormone Measurement: Serum or plasma concentrations of LH and FSH are determined by specific immunoassays.

-

Data Analysis: The percentage suppression of LH and FSH from baseline is calculated for each time point. The duration of significant suppression is also determined.

Conclusion

The preclinical data for this compound demonstrate its potent and specific antagonism of the GnRH receptor. It effectively inhibits gonadotropin secretion both in vitro and in vivo in various animal models, leading to the suppression of reproductive functions such as ovulation. Its high binding affinity and immediate onset of action are characteristic of a direct competitive antagonist. The favorable safety profile, particularly the low potential for histamine release, further supports its utility as a research tool and potential therapeutic candidate. The experimental protocols and pharmacodynamic data presented in this guide provide a solid foundation for further investigation and development of this compound.

References

- 1. Binding kinetics of the long-acting gonadotropin-releasing hormone (GnRH) antagonist antide to rat pituitary GnRH receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. KEGG PATHWAY: map04912 [genome.jp]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Gonadotropin-releasing hormone antagonist antide inhibits apoptosis of preovulatory follicle cells in rat ovary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Antide Acetate: A Deep Dive into its Binding Affinity for Pituitary Gonadotropin-Releasing Hormone (GnRH) Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding affinity of Antide Acetate to pituitary Gonadotropin-Releasing Hormone (GnRH) receptors. This compound is a potent GnRH antagonist that plays a crucial role in reproductive medicine and the treatment of hormone-dependent diseases by competitively blocking the action of GnRH at its receptor in the anterior pituitary gland. This blockade leads to a rapid and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.

Quantitative Analysis of Binding Affinity

The binding affinity of this compound and its analogs to pituitary GnRH receptors has been characterized using various in vitro assays. The following table summarizes the key quantitative data from published studies, providing a comparative overview of its potency and receptor interaction.

| Parameter | Value | Species | Assay Type | Reference |

| Affinity Constant (Ka) | ~10¹⁰ M⁻¹ | Rat | Radioligand Binding Assay | [1] |

| Dissociation Constant (Kd) | ~0.1 nM (estimated from Ka) | Rat | Radioligand Binding Assay | [1] |

| ED₅₀ (GnRH-stimulated LH secretion) | 10⁻⁷ M (100 nM) | Rat | In vitro bioassay |

Note: The Ka value was determined using a radioiodinated analog of Antide, which is expected to reflect the binding of the parent compound.

Mechanism of Action at the Pituitary GnRH Receptor

This compound functions as a pure competitive antagonist at the pituitary GnRH receptor. Lineweaver-Burke analysis of its inhibitory action on GnRH-stimulated LH secretion confirms that Antide directly competes with GnRH for the same binding site on the receptor. Importantly, Antide exhibits no agonistic activity, meaning it does not elicit any of the downstream signaling events that are triggered by GnRH. Its action is specific to GnRH-stimulated gonadotropin secretion and is reversible upon its removal.

Experimental Protocols

The determination of this compound's binding affinity to pituitary GnRH receptors relies on established and robust experimental methodologies. Below are detailed protocols for the key experiments cited.

Radioligand Competitive Binding Assay

This assay is fundamental for determining the binding affinity (Ki or IC50) of an unlabeled ligand (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the GnRH receptor.

Materials:

-

Receptor Source: Crude pituitary homogenates or isolated pituitary cell membranes from adult female rats.

-

Radioligand: ¹²⁵I-labeled [D-Tyr⁰] Antide or another suitable high-affinity GnRH receptor radioligand.

-

Unlabeled Ligand: this compound in a series of dilutions.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: Glass fiber filters (e.g., GF/C) and a vacuum manifold.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Anterior pituitaries are homogenized in cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

-

Assay Setup: The assay is typically performed in 96-well plates. To each well, the following are added in order:

-

Assay buffer.

-

A fixed concentration of the radioligand.

-

Increasing concentrations of unlabeled this compound (competitor).

-

The pituitary membrane preparation to initiate the binding reaction.

-

-

Incubation: The plate is incubated at a specific temperature (e.g., 4°C or 23°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters. The filters are washed quickly with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters (representing the bound radioligand) is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor (this compound). The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Visualizing Key Pathways and Processes

To further elucidate the context of this compound's action, the following diagrams, generated using Graphviz (DOT language), illustrate the GnRH receptor signaling pathway and the experimental workflow of a competitive binding assay.

Caption: GnRH Receptor Signaling Pathway and Point of this compound Inhibition.

Caption: Experimental Workflow for a Radioligand Competitive Binding Assay.

References

Methodological & Application

Application Notes and Protocols: Antide Acetate for In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antide Acetate, a synthetic decapeptide, is a potent antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. While extensively utilized in reproductive medicine to suppress the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary gland, emerging research has highlighted its direct effects on various cell types in vitro, particularly in the context of oncology.[1] This document provides detailed protocols and application notes for the use of this compound in cell culture experiments to investigate its effects on cell proliferation, apoptosis, and underlying signaling pathways.

GnRH receptors are expressed in a variety of non-pituitary tissues and cancer cell lines, including those of the ovary, endometrium, breast, and prostate.[2][3] In these cells, this compound and other GnRH antagonists can paradoxically exhibit agonistic activities, initiating signaling cascades that lead to anti-proliferative and pro-apoptotic outcomes.[2][4] This makes this compound a valuable tool for investigating the role of the GnRH signaling axis in cancer biology and for preclinical evaluation of its therapeutic potential.

Mechanism of Action in Non-Pituitary Cells